

# Introduction: Unveiling a Versatile Synthetic Workhorse

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4,6-Dichloro-2-(methylsulfonyl)pyrimidine

Cat. No.: B596502

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In the landscape of modern drug discovery and organic synthesis, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] Within this class, 4,6-Dichloro-2-(methylsulfonyl)pyrimidine has emerged as a particularly powerful and versatile building block. Its strategic arrangement of reactive sites allows for controlled, sequential modifications, making it an invaluable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, unique reactivity, and practical applications, moving beyond simple protocols to explain the underlying chemical principles that govern its utility.

A point of clarification is essential regarding its nomenclature. This compound is the fully oxidized derivative of 4,6-Dichloro-2-(methylthio)pyrimidine. The oxidation of the sulfur atom from a thioether (-S-CH<sub>3</sub>) to a sulfone (-SO<sub>2</sub>-CH<sub>3</sub>) dramatically alters its chemical behavior, transforming the methylsulfonyl group into an excellent leaving group for nucleophilic aromatic substitution (S<sub>N</sub>Ar). This guide will focus exclusively on the methylsulfonyl derivative, identified by the CAS Number 4489-34-3.

## Section 1: Core Chemical and Physical Identity

A thorough understanding of a reagent begins with its fundamental properties. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is typically a white to light yellow crystalline solid, whose physical characteristics are summarized below.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine<sup>[3][4]</sup>

Property	Value
CAS Number	4489-34-3
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	227.07 g/mol
Appearance	White to yellow powder/crystal
Melting Point	117-118 °C
Boiling Point	402.3 °C (Predicted)
Density	~1.60 g/cm <sup>3</sup>
Solubility	Soluble in Methanol
Topological Polar Surface Area	68.3 Å <sup>2</sup>
XLogP3	1.7

## Molecular Structure

The structure of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is defined by a pyrimidine ring substituted with two chlorine atoms at the C4 and C6 positions and a methylsulfonyl group at the C2 position. This specific arrangement is the source of its synthetic utility.

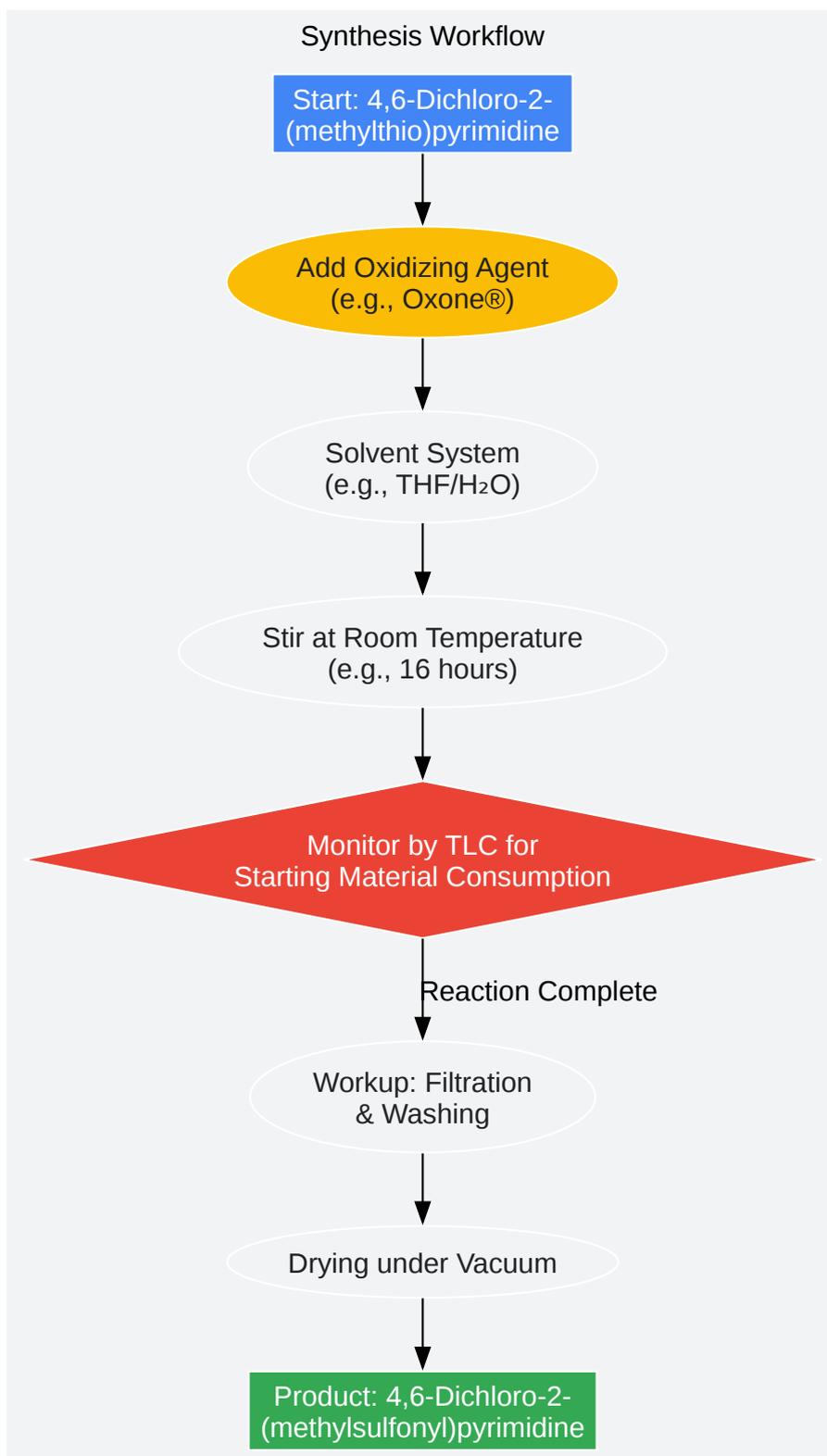
Figure 1: Chemical Structure of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine

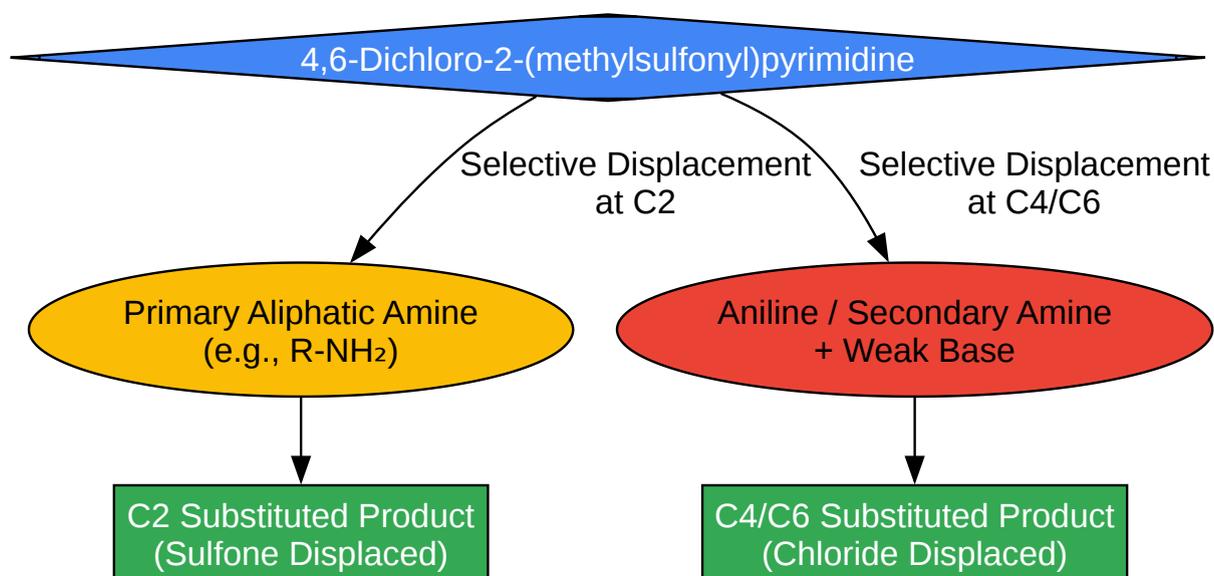
## Section 2: Synthesis and Mechanistic Rationale

The primary and most efficient route to 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is through the oxidation of its thioether precursor, 4,6-Dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8).<sup>[5]</sup>  
<sup>[6]</sup>

## Causality of the Synthetic Strategy

The choice of this pathway is deliberate and rooted in fundamental reactivity principles. The thioether precursor is readily prepared but the methylthio group (-SCH<sub>3</sub>) itself is a poor leaving group in S<sub>N</sub>Ar reactions. Oxidation to the sulfone (-SO<sub>2</sub>CH<sub>3</sub>) dramatically increases the electrophilicity of the C2 carbon and stabilizes the resulting leaving group (methanesulfinate anion). The sulfone group acts as a powerful electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack. This transformation is the key to "unlocking" the synthetic potential of the C2 position.





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- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Synthetic Workhorse]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b596502#4-6-dichloro-2-methylsulfinyl-pyrimidine-cas-number>]

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